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molecular formula C11H12O2 B161841 Ethyl cinnamate CAS No. 4192-77-2

Ethyl cinnamate

Cat. No. B161841
M. Wt: 176.21 g/mol
InChI Key: KBEBGUQPQBELIU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313132B1

Procedure details

Ethyl cinnamate (85.3 g, 0.484 mol), potassium cyanide (64.2 g, 0.986 mol) and ammonium chloride (38.9 g, 0.726 mol) were mixed with aqueous DMF (90%, 360 mL). The mixture was stirred at 105° C. for 7 hours. The somewhat cooled mixture was filtered and most of the DMF was evaporated. The residue was taken up in diethyl ether and 1 M HCl. The aqueous phase was extracted twice with diethyl ether. The combined diethyl ether phases were evaporated and the black oil was suspended in EtOH (200 mL) and 2 M NaOH (250 mL) and stirred at ambient temperature for 2 hours. The mixture was diluted with brine (200 mL) and water (400 mL) and washed twice with diethyl ether. After acidification (12 M HCl) the aqueous phase was extracted three times with diethyl ether. The pooled organic phases were dried (Na2SO4) and the solvent evaporated affording the title compound as a black oil, 74 g (87%): 1H NMR (CDCl3) δ1.05 (d, 3H), 1.17 (d, 3H), 1.22 (d, 6H), 2.68 (dd, 1H), 3.16 (dd, 1H), 3.4 (br, 1H), 3.76 (m, 1H) 4.19 (dd, 1H), 7.31 (m, 5H), 8.9 (br, 1H).
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:11]CC)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C-:14]#[N:15].[K+].[Cl-].[NH4+]>CN(C=O)C>[C:14]([CH:3]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH2:2][C:1]([OH:11])=[O:10])#[N:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
85.3 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC
Name
Quantity
64.2 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
38.9 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
360 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 105° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The somewhat cooled mixture was filtered and most of the DMF
CUSTOM
Type
CUSTOM
Details
was evaporated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined diethyl ether phases were evaporated
STIRRING
Type
STIRRING
Details
2 M NaOH (250 mL) and stirred at ambient temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture was diluted with brine (200 mL) and water (400 mL)
WASH
Type
WASH
Details
washed twice with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
After acidification (12 M HCl) the aqueous phase was extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled organic phases were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(#N)C(CC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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